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Compound of Interest

Compound Name: Stachybotrylactam

Cat. No.: B10778778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Stachybotrylactam is a mycotoxin belonging to the phenylspirodrimane class of secondary

metabolites produced by various species of the fungus Stachybotrys. As a member of this

structurally complex family of natural products, Stachybotrylactam has garnered interest for

its diverse biological activities. This technical guide provides a comprehensive overview of the

known biological effects of Stachybotrylactam, with a focus on its antiviral,

immunosuppressive, and potential anti-inflammatory properties. This document summarizes

key quantitative data, details relevant experimental protocols, and visualizes the proposed

signaling pathways to facilitate further research and drug development efforts.

Chemical Properties
Chemical Formula: C₂₃H₃₁NO₄

Molecular Weight: 385.5 g/mol

CAS Number: 163391-76-2

Class: Phenylspirodrimane

Biological Activities
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Antiviral Activity: HIV-1 Protease Inhibition
Stachybotrylactam has demonstrated in vitro antiviral activity through the inhibition of the

human immunodeficiency virus type 1 (HIV-1) protease.[1] This viral enzyme is crucial for the

life cycle of HIV, as it cleaves newly synthesized polyproteins into mature, functional proteins.

The inhibition of HIV-1 protease by Stachybotrylactam prevents the formation of infectious

viral particles. The potency of this inhibition has been quantified with an IC₅₀ value of 161 μM.

[1]

Immunosuppressive Activity: Complement System
Inhibition
Phenylspirodrimanes, the class of compounds to which Stachybotrylactam belongs, are

presumed to possess immunosuppressive properties.[2] The proposed mechanism for this

activity is the inhibition of the complement system, a critical component of the innate immune

response. A closely related phenylspirodrimane, K-76, has been shown to inhibit the

complement cascade by blocking the C5 intermediate step.[3][4] This prevents the formation of

the membrane attack complex (MAC) and the release of pro-inflammatory anaphylatoxins.

While direct studies on Stachybotrylactam's effect on the complement system are limited, the

activity of K-76 provides a strong model for its potential mechanism of immunosuppression.

Potential Anti-inflammatory Activity: Modulation of the
NF-κB and ROS Signaling Pathways
While direct studies on the anti-inflammatory activity of Stachybotrylactam are not extensively

available, research on other phenylspirodrimanes suggests a likely mechanism of action.

Several phenylspirodrimanes have been shown to exhibit anti-inflammatory effects by inhibiting

the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7

macrophages.[5] One particular study on a novel phenylspirodrimane, designated as

compound 10, demonstrated that its anti-inflammatory effect is mediated through the inhibition

of the NF-κB/ROS signaling pathways.[1] This compound was found to inhibit the production of

reactive oxygen species (ROS), which in turn may inhibit the activation of the transcription

factor NF-κB, a key regulator of inflammatory gene expression.[1] Given the structural

similarity, it is plausible that Stachybotrylactam shares this anti-inflammatory mechanism.
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Cytotoxicity Profile
Stachybotrylactam has been evaluated for its cytotoxic effects on human liver cancer cells

(HepG2). In these studies, it showed no observable cytotoxicity at concentrations up to 100

μM.[1] This suggests a favorable selectivity index, particularly when considering its antiviral and

potential immunosuppressive and anti-inflammatory activities.

Quantitative Data Summary
Biological
Activity

Assay
Target/Cell
Line

Result Reference

Antiviral
HIV-1 Protease

Inhibition
in vitro IC₅₀ = 161 μM [1]

Cytotoxicity
Cytotoxicity

Assay
HepG2 cells

No observable

cytotoxicity up to

100 μM

[1]

Anti-

inflammatory

(related

compound)

Nitric Oxide (NO)

Production

Inhibition

RAW 264.7

macrophages

IC₅₀ = 12.4 μM

(for compound

10)

[1]

Experimental Protocols
HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol outlines a general method for screening inhibitors of HIV-1 protease.

Materials:

Recombinant HIV-1 Protease

Fluorogenic HIV-1 Protease Substrate

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10%

glycerol)

Stachybotrylactam (or other test compounds)
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96-well black microplates

Fluorometric microplate reader

Procedure:

Prepare a stock solution of Stachybotrylactam in a suitable solvent (e.g., DMSO).

In a 96-well plate, add assay buffer to each well.

Add serial dilutions of Stachybotrylactam to the test wells. Include a positive control (a

known HIV-1 protease inhibitor) and a negative control (solvent only).

Add the HIV-1 Protease to all wells except for the blank (buffer only).

Incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding the fluorogenic substrate to all wells.

Immediately measure the fluorescence intensity at the appropriate excitation and emission

wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

Calculate the rate of reaction for each well.

Determine the percent inhibition for each concentration of Stachybotrylactam and calculate

the IC₅₀ value.

HepG2 Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a compound on

HepG2 cells.

Materials:

HepG2 cells

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

Stachybotrylactam
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well clear microplates

Microplate reader

Procedure:

Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and

incubate for 24 hours to allow for cell attachment.

Prepare serial dilutions of Stachybotrylactam in culture medium.

Remove the old medium from the cells and add the medium containing the different

concentrations of Stachybotrylactam. Include a vehicle control (medium with solvent) and a

positive control (a known cytotoxic agent).

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing

viable cells to metabolize the MTT into formazan crystals.

Remove the MTT-containing medium and add the solubilization solution to dissolve the

formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the concentration at which no significant cytotoxicity is observed.

Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is used to assess the anti-inflammatory potential of a compound by measuring the

inhibition of NO production in LPS-stimulated macrophages.

Materials:
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RAW 264.7 macrophage cells

Complete culture medium

Lipopolysaccharide (LPS)

Stachybotrylactam

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in water)

Sodium nitrite standard solution

96-well clear microplates

Microplate reader

Procedure:

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

Pre-treat the cells with various concentrations of Stachybotrylactam for 1-2 hours.

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control

group with no LPS, a group with LPS only, and a positive control group (LPS + a known NO

inhibitor).

After incubation, collect the cell culture supernatant.

In a new 96-well plate, add the supernatant from each well.

Prepare a standard curve using the sodium nitrite solution.

Add Griess Reagent Part A to all wells, followed by Part B.

Incubate in the dark at room temperature for 10-15 minutes.

Measure the absorbance at 540 nm.
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Determine the concentration of nitrite in the supernatants using the standard curve and

calculate the percentage inhibition of NO production by Stachybotrylactam.

Signaling Pathways and Experimental Workflows
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Proposed Mechanism of Complement Inhibition by Phenylspirodrimanes
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Hypothesized Anti-inflammatory Signaling Pathway of Stachybotrylactam
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Experimental Workflow for Assessing Biological Activity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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